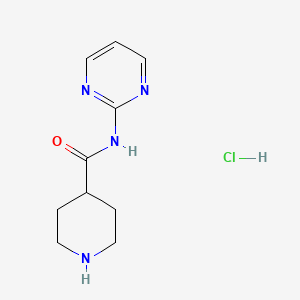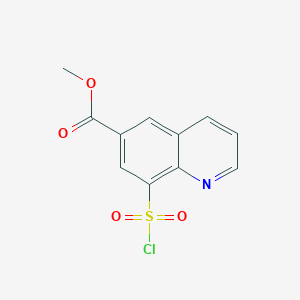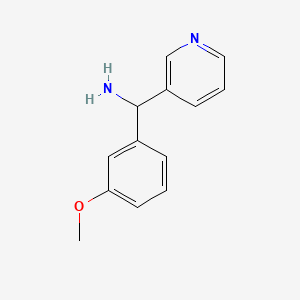
7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, also known as propylpurine-2,6-dione, is a purine derivative that has recently been studied for its potential use in scientific research. This compound is a white crystalline powder that is soluble in water and ethanol. It has a molecular weight of 216.24 g/mol and a melting point of 177-179 °C.
Mecanismo De Acción
Propylpurine-2,6-dione acts as an inhibitor of several enzymes, including adenylate cyclase, cyclooxygenase-2, and protein kinase C. It has been found to inhibit the activity of these enzymes by binding to their active sites and preventing the formation of their active conformations.
Biochemical and Physiological Effects
Propylpurine-2,6-dione has been found to have several biochemical and physiological effects. It has been found to reduce inflammation in both in vitro and in vivo studies. It has also been found to inhibit the formation of free radicals, which can cause oxidative damage to cells. Additionally, it has been found to have anti-cancer effects, as well as anti-viral and anti-bacterial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propylpurine-2,6-dione has several advantages and limitations when used in lab experiments. One of the main advantages of using this compound is that it is relatively inexpensive and easy to synthesize. Additionally, it is a highly stable compound, making it easy to store and transport. However, one of the main limitations of using this compound is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the use of 7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione-2,6-dione in scientific research. One potential direction is to investigate its potential use as an anti-inflammatory agent. Additionally, further studies could be conducted to explore its potential use as an anti-cancer agent. Further research could also be conducted to explore its potential use in the study of enzyme kinetics and protein-ligand interactions. Finally, further research could be conducted to explore its potential use in the study of the structure and function of nucleic acids, such as DNA and RNA.
Métodos De Síntesis
Propylpurine-2,6-dione can be synthesized from the reaction of 7-butyl-1H-purine-2,6-dione and 3-propanol. This reaction occurs at a temperature of 100-110 °C for a period of 8-10 hours. The yield of this reaction is approximately 70%.
Aplicaciones Científicas De Investigación
Propylpurine-2,6-dione has been studied for its potential use in scientific research, particularly in the field of biochemistry. It has been found to be useful in studying the structure and function of proteins, as well as in the study of enzyme kinetics and protein-ligand interactions. It has also been used in the study of the structure and function of nucleic acids, such as DNA and RNA.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves the condensation of 7-butyl-3-propyluracil with ethyl acetoacetate followed by cyclization and subsequent oxidation to form the final product.", "Starting Materials": [ "7-butyl-3-propyluracil", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 7-butyl-3-propyluracil and ethyl acetoacetate in ethanol.", "Step 2: Add sodium ethoxide to the mixture and heat under reflux for several hours.", "Step 3: Cool the mixture and add acetic acid to acidify the solution.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Cyclize the product by heating with concentrated sulfuric acid.", "Step 6: Neutralize the mixture with sodium bicarbonate and extract the product with ethyl acetate.", "Step 7: Dry the product over anhydrous sodium sulfate and evaporate the solvent.", "Step 8: Oxidize the product with hydrogen peroxide in the presence of acetic acid.", "Step 9: Purify the product by recrystallization from ethanol." ] } | |
Número CAS |
31542-72-0 |
Nombre del producto |
7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
Fórmula molecular |
C12H18N4O2 |
Peso molecular |
250.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)



![2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B6144736.png)
![2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid](/img/structure/B6144742.png)